molecular formula C14H16N8O3 B7784101 ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B7784101
M. Wt: 344.33 g/mol
InChI Key: DWOUJCVXAMGSRC-UHFFFAOYSA-N
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Description

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl esters, amino oxadiazoles, and pyridylmethyl amines. The synthesis may involve:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Oxadiazole Group: This step may involve the reaction of a nitrile oxide with an appropriate substrate.

    Amination and Esterification:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Known for their diverse biological activities.

    Oxadiazole Derivatives: Studied for their antimicrobial and anticancer properties.

    Pyridylmethyl Amines: Used in the synthesis of various pharmaceuticals.

Uniqueness

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other compounds.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-3-ylmethylamino)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O3/c1-2-24-14(23)11-10(8-17-7-9-4-3-5-16-6-9)22(21-18-11)13-12(15)19-25-20-13/h3-6,17H,2,7-8H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOUJCVXAMGSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CNCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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